molecular formula C21H18BrNO5 B12471894 2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate

2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate

Cat. No.: B12471894
M. Wt: 444.3 g/mol
InChI Key: IRYHDWVLKQAVEH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is a complex organic compound with a unique structure that combines a bromophenyl group with a dioxooctahydro-ethenocyclopropa-isoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group is introduced through a bromination reaction, followed by the formation of the dioxooctahydro-ethenocyclopropa-isoindolyl moiety through a series of cyclization and oxidation reactions. The final step involves the esterification of the intermediate compound with acetic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the dioxooctahydro-ethenocyclopropa-isoindolyl moiety can modulate the compound’s overall activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1,3-dioxolane: Shares the bromophenyl group but has a different core structure.

    2-(4-bromophenyl)-2-oxoethyl acetate: Similar ester functionality but lacks the dioxooctahydro-ethenocyclopropa-isoindolyl moiety.

Uniqueness

2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is unique due to its combination of a bromophenyl group with a complex dioxooctahydro-ethenocyclopropa-isoindolyl structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18BrNO5

Molecular Weight

444.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate

InChI

InChI=1S/C21H18BrNO5/c22-11-3-1-10(2-4-11)16(24)9-28-17(25)8-23-20(26)18-12-5-6-13(15-7-14(12)15)19(18)21(23)27/h1-6,12-15,18-19H,7-9H2

InChI Key

IRYHDWVLKQAVEH-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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